Fmoc-MeSer(Bzl)-OH: An In-depth Technical Guide
Fmoc-MeSer(Bzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-MeSer(Bzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. It belongs to the class of N-methylated amino acids, which are of significant interest in medicinal chemistry. The incorporation of N-methylated residues into peptides can enhance their pharmacological characteristics by increasing resistance to enzymatic degradation, improving bioavailability, and constraining peptide conformation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of Fmoc-MeSer(Bzl)-OH.
Chemical and Physical Properties
Fmoc-MeSer(Bzl)-OH, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, is a synthetic amino acid derivative. The key structural features include the Fmoc protecting group on the α-amino group, a methyl group on the α-nitrogen, and a benzyl group protecting the hydroxyl function of the serine side chain. These protecting groups offer orthogonal stability, allowing for selective deprotection during solid-phase peptide synthesis (SPPS).[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 84000-14-6 | [1] |
| Molecular Formula | C₂₆H₂₅NO₅ | [1] |
| Molecular Weight | 431.48 g/mol | [1] |
| Appearance | White powder | |
| Purity | ≥98.0% (HPLC) | |
| Predicted Boiling Point | 618.9 ± 55.0 °C | |
| Predicted Density | 1.264 ± 0.06 g/cm³ | |
| Predicted pKa | 3.43 ± 0.10 | |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
The primary application of Fmoc-MeSer(Bzl)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized coupling protocols to achieve high efficiency.
General Workflow for SPPS using Fmoc-MeSer(Bzl)-OH
Detailed Methodologies
2.2.1. Resin Preparation and Swelling
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Select a suitable resin (e.g., Rink Amide or Wang resin).
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Place the resin in a reaction vessel.
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Add Dimethylformamide (DMF) to swell the resin for 30-60 minutes at room temperature.
2.2.2. Fmoc Deprotection
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5 minutes.
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Drain the solution.
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Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (5 times).
2.2.3. Coupling of Fmoc-MeSer(Bzl)-OH
Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU are less effective. The use of HATU is recommended for efficient coupling.
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In a separate vial, dissolve Fmoc-MeSer(Bzl)-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU solution.
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Allow the mixture to pre-activate for 2-5 minutes at room temperature.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.
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Monitoring the coupling: The Kaiser test is unreliable for N-methylated amines. A bromophenol blue test can be used as an alternative.
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After coupling, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
2.2.4. Chain Elongation
Repeat the Fmoc deprotection (2.2.2) and coupling (2.2.3) steps for each subsequent amino acid to be added to the peptide chain.
2.2.5. Final Fmoc Deprotection
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.2.2.
2.2.6. Cleavage and Side-Chain Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the serine residue. A standard TFA cleavage cocktail is used for this purpose.
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Wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.
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Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with the cleaved benzyl group.
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Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding the filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the peptide pellet under vacuum.
Logical Relationships in SPPS
The success of incorporating Fmoc-MeSer(Bzl)-OH into a peptide sequence hinges on overcoming the challenge of steric hindrance during the coupling step.
Conclusion
Fmoc-MeSer(Bzl)-OH is a valuable building block for the synthesis of N-methylated peptides. While its incorporation presents challenges due to steric hindrance, the use of optimized protocols, particularly with stronger coupling reagents like HATU and extended reaction times, allows for its successful integration into peptide sequences. The resulting peptides, with their enhanced stability and conformational rigidity, are promising candidates for various therapeutic and research applications.
